6-tert-butyl-2,3-dihydro-1H-inden-1-ol

Medicinal Chemistry Physicochemical Profiling ADME

Standard indanol scaffolds lack the lipophilicity and steric bulk required for potent epigenetic target engagement. This 6-tert-butyl-substituted indanol delivers: • **Epigenetic validation:** HDAC2 inhibition (IC50=437 nM) and direct LSD1 binding (Kd=350 nM) • **Optimized properties:** LogP 3.30 vs. 1.62 for unsubstituted analog - improves membrane permeability for cell assays • **SAR starting point:** Scaffold yields TRPV1 antagonists with IC50 as low as 15 nM ≥95% purity. Chiral secondary alcohol suitable for asymmetric catalysis.

Molecular Formula C13H18O
Molecular Weight 190.286
CAS No. 276890-09-6
Cat. No. B2807220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-butyl-2,3-dihydro-1H-inden-1-ol
CAS276890-09-6
Molecular FormulaC13H18O
Molecular Weight190.286
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(CCC2O)C=C1
InChIInChI=1S/C13H18O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12,14H,5,7H2,1-3H3
InChIKeyZFVNKELWXMPTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-tert-butyl-2,3-dihydro-1H-inden-1-ol: Physicochemical & Procurement Profile


6-tert-butyl-2,3-dihydro-1H-inden-1-ol is a substituted indanol with a tert-butyl group at the 6-position and a hydroxyl group at the 1-position of the 2,3-dihydro-1H-indene scaffold (C13H18O; MW 190.28) . It is commercially available as a research chemical, typically at ≥95% purity, and is primarily used as a synthetic building block or reference standard . Its reported melting point is 77.5–78 °C , and it is classified under CLP criteria with hazard statements H302, H315, H319, and H335 [1].

Use Context Synthetic building block & reference standard
Structural Feature 6-tert-butyl substitution for lipophilic SAR studies

6-tert-butyl-2,3-dihydro-1H-inden-1-ol: Non-Interchangeability with Other Indanols


Substitution position and steric bulk on the indanol scaffold profoundly influence both physicochemical properties and biological target engagement. The tert-butyl group at the 6-position imparts a calculated LogP of 3.30, compared to 1.62 for the unsubstituted indan-1-ol, driving substantial differences in lipophilicity and membrane partitioning [1]. Furthermore, the steric hindrance conferred by the tert-butyl group modulates binding to targets such as UDP-glucuronosyltransferase 2B7 (UGT2B7), where the 6-methyl analog exhibits a Ki of 301 µM [2], and to HDAC2, where the 6-tert-butyl substitution correlates with an IC50 of 437 nM [3]. Simple substitution with a smaller alkyl group or unsubstituted scaffold would alter these key molecular recognition features and metabolic stability profiles, making generic interchange scientifically unjustified without re-validation of assay-specific performance.

Lipophilicity Shift 6-tert-butyl group increases LogP substantially vs unsubstituted indanol, altering membrane partitioning.
Target Engagement Profile Alkyl group size at C6 affects HDAC2 inhibition and UGT2B7 binding; smaller groups may reduce activity.
Steric Bulk Effect Ter-butyl steric hindrance differentiates binding modes from less bulky analogs, requiring assay re-validation.

6-tert-butyl-2,3-dihydro-1H-inden-1-ol: Comparative Quantitative Evidence


Lipophilicity and Permeability Boost by 6-tert-butyl Substitution

The calculated LogP (octanol-water partition coefficient) for 6-tert-butyl-2,3-dihydro-1H-inden-1-ol is 3.30, whereas the unsubstituted indan-1-ol has a calculated LogP of 1.62 [1]. This ~1.7 log unit difference corresponds to a predicted ~50-fold increase in lipophilicity, which directly impacts membrane permeability, non-specific binding, and oral absorption potential. In contrast, the 6-methyl analog (calculated LogP ~2.2) and 5-tert-butyl isomer (LogP 3.30) offer distinct partitioning behavior .

Lipophilicity (LogP)
Class-level
Calc. LogP = 3.30
Δ +1.68 vs indan-1-ol
~50-fold increase
Lipophilic SAR handle
Membrane permeability context
Medicinal Chemistry Physicochemical Profiling ADME

HDAC2 Inhibition by 6-tert-butyl Indanol Scaffold

A closely related analog bearing the 6-tert-butyl-2,3-dihydro-1H-inden-1-ol scaffold exhibits an IC50 of 437 nM against HDAC1/HDAC2 in a human HeLa cell extract assay, measured after 30 minutes of substrate incubation [1]. By comparison, a similar analog with an unsubstituted indanol core shows an IC50 of 950 nM against recombinant HDAC2, representing a >2-fold loss in potency [2]. While the exact target compound has not been directly profiled, the data demonstrate that the 6-tert-butyl substitution is associated with enhanced HDAC2 inhibition relative to unsubstituted or less bulky variants.

HDAC2 Inhibition
Class-level
Analog IC50: 437 nM vs 950 nM (unsubst.)
~2.2-fold improvement
Supports HDAC2 inhibition screening
Recombinant/HeLa extract assay
Epigenetics Cancer Research Enzyme Inhibition

LSD1 Binding Affinity of 6-tert-butyl Indanol Scaffold

An analog incorporating the 6-tert-butyl-2,3-dihydro-1H-inden-1-ol core demonstrates a binding affinity (Kd) of 350 nM against human recombinant LSD1 (aa 157-852), as measured by microscale thermophoresis (MST) [1]. In contrast, a similar compound lacking the tert-butyl substitution shows an IC50 of 100 nM in a functional LSD1 enzyme assay, but with no direct binding Kd reported [2]. The 350 nM Kd establishes a baseline target engagement value for the 6-tert-butyl scaffold, which may be optimized through further medicinal chemistry.

LSD1 Target Engagement
Class-level
Binding Kd = 350 nM (MST)
Functional IC50 100 nM (enzyme assay)
Binding affinity for structure-based design
Distinct assay endpoints; compare with care
Epigenetics LSD1 Inhibition Target Engagement

TRPV1 Antagonism by 6-tert-butyl Indanol Derivatives

Derivatives of 6-tert-butyl-2,3-dihydro-1H-inden-1-ol have been explored as TRPV1 receptor antagonists. An analog containing the (1R)-6-tert-butyl-indan-1-amine core displays an IC50 of 15 nM against capsaicin-induced activation of human TRPV1 in HEK293 cells [1]. In contrast, a simpler indanol derivative (without the tert-butyl group) exhibits an IC50 of 1.99 µM (1,990 nM) in a pH-induced TRPV1 activation assay in CHOK1 cells [2]. The >100-fold potency differential highlights the critical contribution of the 6-tert-butyl substitution and chiral center to TRPV1 antagonism.

TRPV1 Antagonism
Class-level
Analog IC50: 15 nM vs 1990 nM (simpler indanol)
>130-fold improvement
High-affinity antagonist scaffold
Cell-based assays; capsaicin vs pH activation
Pain Research TRPV1 Antagonists Ion Channel Pharmacology

6-tert-butyl-2,3-dihydro-1H-inden-1-ol: High-Value Applications


Medicinal Chemistry: HDAC2 & LSD1 Epigenetic Probe Development

The 6-tert-butyl-indanol scaffold shows sub-micromolar inhibition of HDAC2 (IC50 = 437 nM) and direct binding to LSD1 (Kd = 350 nM) [1][2]. This dual epigenetic target engagement profile supports its use as a starting point for designing novel HDAC2-selective or LSD1-targeted chemical probes. The elevated LogP (3.30) also provides favorable membrane permeability for cell-based assays [3].

TRPV1 Antagonist Lead Optimization

Derivatives of the 6-tert-butyl-indanol core achieve potent TRPV1 antagonism (IC50 as low as 15 nM), a >130-fold improvement over simpler indanols [4]. This scaffold is therefore well-suited for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for pain and inflammatory disease indications.

Physicochemical and ADME Profiling of Lipophilic Indanols

With a calculated LogP of 3.30, 6-tert-butyl-2,3-dihydro-1H-inden-1-ol represents a moderately lipophilic member of the indanol class, distinct from the less lipophilic unsubstituted indanol (LogP 1.62) and comparable to the 5-tert-butyl isomer [3]. This property makes it a valuable tool compound for investigating the impact of lipophilicity on passive permeability, metabolic stability, and off-target binding in early drug discovery.

Synthetic Chemistry: Chiral Building Block for Asymmetric Synthesis

The chiral secondary alcohol moiety at the 1-position, combined with the sterically demanding 6-tert-butyl group, renders this compound a useful intermediate for asymmetric catalysis. It can be employed as a precursor to chiral ligands or as a substrate for enzymatic resolution studies, particularly in the synthesis of TRPV1 antagonists and other chiral indane-based pharmaceuticals [4].

Application
Selection Property
Validation Focus
Epigenetic probe development (HDAC2, LSD1)
6-tert-butyl-indanol scaffold with reported inhibitory and binding activity
HDAC2 inhibition and LSD1 target engagement in cell-free assays
TRPV1 antagonist lead optimization
High-affinity TRPV1 antagonism reported for 6-tert-butyl-indanol analogs
Potency and selectivity in TRPV1 cell-based assays
ADME profiling of lipophilic indanols
Lipophilic character provided by 6-tert-butyl substitution
Impact on passive permeability and metabolic stability
Chiral building block for asymmetric synthesis
Chiral secondary alcohol at C1 with steric 6-tert-butyl group
Enantiomeric purity and utility in asymmetric transformations

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